molecular formula C21H25N3O B249146 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B249146
M. Wt: 335.4 g/mol
InChI Key: OZMANBDQGFOPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline as a potential therapeutic agent for a range of neurological and psychiatric disorders. Since then, it has been extensively studied for its pharmacological properties and potential applications in scientific research.

Mechanism of Action

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole is a selective antagonist of the serotonin 5-HT7 receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of a range of physiological and behavioral processes, including mood, cognition, and sleep. By blocking the activity of the 5-HT7 receptor, 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole is thought to modulate these processes and potentially provide therapeutic benefits in a range of disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole can modulate a range of biochemical and physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. It has also been shown to regulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole is a highly selective antagonist of the 5-HT7 receptor, which makes it a valuable tool for studying the role of this receptor in a range of physiological and behavioral processes. However, it is important to note that 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole may have off-target effects and that its effects may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole. These include:
1. Further studies on the role of the 5-HT7 receptor in regulating circadian rhythms and sleep-wake cycles.
2. Studies on the potential therapeutic applications of 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole in a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
3. Studies on the potential role of 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole in regulating stress responses and the HPA axis.
4. Further studies on the pharmacokinetics and pharmacodynamics of 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole, including its potential interactions with other drugs and its effects on different populations.
5. Development of new and more selective antagonists of the 5-HT7 receptor for use in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole involves several steps, starting with the reaction of 3-nitrobenzaldehyde with 3-methoxyphenyl magnesium bromide to form 3-(3-methoxybenzyl)benzaldehyde. This is then reacted with piperazine and formaldehyde to form the intermediate 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzaldehyde. Finally, this intermediate is cyclized with indole-3-carboxaldehyde to form 3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole.

Scientific Research Applications

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has also been studied for its role in regulating circadian rhythms and sleep-wake cycles.

properties

Product Name

3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3O/c1-25-19-6-4-5-17(13-19)15-23-9-11-24(12-10-23)16-18-14-22-21-8-3-2-7-20(18)21/h2-8,13-14,22H,9-12,15-16H2,1H3

InChI Key

OZMANBDQGFOPQR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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